molecular formula C28H29N5O2 B356579 4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide CAS No. 847339-92-8

4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide

Cat. No.: B356579
CAS No.: 847339-92-8
M. Wt: 467.6g/mol
InChI Key: BXARDFDTTVHEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, a cyano group, and a dipyrido[1,2-a:2,3-d]pyrimidine core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the dipyrido[1,2-a:2,3-d]pyrimidine core, introduction of the cyano group, and attachment of the tert-butyl and butyl groups. Common reagents used in these steps include n-BuLi, DMF, and various protecting groups to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques, automated synthesis, and scalable reaction conditions. The choice of solvents, catalysts, and purification methods would be critical to ensure the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in the formation of amines or alcohols .

Mechanism of Action

The mechanism by which 4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of these targets and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dipyrido[1,2-a:2,3-d]pyrimidine derivatives, which share the core structure but differ in their substituents. Examples include:

Uniqueness

The uniqueness of 4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide lies in its specific combination of functional groups and the resulting chemical properties.

Properties

CAS No.

847339-92-8

Molecular Formula

C28H29N5O2

Molecular Weight

467.6g/mol

IUPAC Name

4-tert-butyl-N-(7-butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide

InChI

InChI=1S/C28H29N5O2/c1-6-7-14-32-24(31-26(34)19-10-12-21(13-11-19)28(3,4)5)20(17-29)16-22-25(32)30-23-18(2)9-8-15-33(23)27(22)35/h8-13,15-16H,6-7,14H2,1-5H3

InChI Key

BXARDFDTTVHEQX-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)C#N)C(=O)N4C=CC=C(C4=N2)C

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)C#N)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

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